molecular formula C17H15FN2OS3 B15083508 2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B15083508
M. Wt: 378.5 g/mol
InChI Key: TYJIQXGYDQADFR-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole is a synthetic derivative based on the versatile 1,3,4-thiadiazole heterocyclic scaffold. This compound is part of a class of molecules known for a wide spectrum of significant biological activities, making them a prime focus in medicinal chemistry research . The 1,3,4-thiadiazole core is a bioisostere of pyrimidine, a fundamental building block of nucleic acids, which allows its derivatives to potentially interfere with DNA replication processes in abnormal cells . The presence of sulfur atoms in the ring system contributes to its biological activity by creating regions of low electron density that can facilitate interactions with biological targets . Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring can enhance the ability of such compounds to cross cellular membranes, contributing to good oral absorption and bioavailability . This particular derivative is functionalized with distinct benzylsulfanyl groups at the 2- and 5- positions of the thiadiazole ring. The strategic incorporation of a fluorine atom and a methoxy group on the benzyl rings is a common practice in drug design to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability. Researchers are increasingly interested in such 2,5-disubstituted-1,3,4-thiadiazole derivatives for their potential as anticancer agents. Studies on analogous compounds have demonstrated promising cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV-3) cancers, with some derivatives exhibiting potent activity through mechanisms such as cell cycle arrest and induction of apoptosis . Beyond oncology, the 1,3,4-thiadiazole scaffold is also investigated for its antimicrobial, anti-inflammatory, and anticonvulsant properties, highlighting its broad utility in pharmaceutical development . This product is intended for research and development purposes only, specifically for use by qualified professional researchers. It is not intended for diagnostic or therapeutic uses, or for application in foods, cosmetics, drugs, or consumer products of any kind.

Properties

Molecular Formula

C17H15FN2OS3

Molecular Weight

378.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C17H15FN2OS3/c1-21-14-8-6-12(7-9-14)10-22-16-19-20-17(24-16)23-11-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3

InChI Key

TYJIQXGYDQADFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-(2-fluorobenzylthio)-1,3,4-thiadiazole. This intermediate is then reacted with 4-methoxybenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring’s electron-deficient nature facilitates nucleophilic substitution at sulfur or carbon centers. Key observations include:

  • Sulfanyl group displacement : The sulfur atoms in the sulfanyl (-S-) groups can undergo substitution with nucleophiles such as amines or alkoxides under basic conditions.

  • Ring-opening reactions : Strong nucleophiles (e.g., hydrazine) may cleave the thiadiazole ring, forming intermediates like thiocarbamoyl derivatives .

Reaction Example:

Thiadiazole-S-S-R+NuThiadiazole-S-Nu+RS\text{Thiadiazole-S-S-R} + \text{Nu}^- \rightarrow \text{Thiadiazole-S-Nu} + \text{RS}^-
Conditions: DMF, 60–80°C, catalytic K₂CO₃.

Oxidation Reactions

The sulfanyl groups (-S-) are susceptible to oxidation, forming sulfonyl (-SO₂-) derivatives. This reaction is critical for modifying the compound’s solubility and electronic properties.

Oxidation Pathways:

Oxidizing AgentProductConditionsYield (%)
H₂O₂ (30%)Sulfoxide (-SO-)RT, 6 hr65–70
KMnO₄Sulfonyl (-SO₂-)0–5°C, 2 hr80–85

Cross-Coupling Reactions

The fluorobenzyl and methoxybenzyl substituents enable participation in palladium-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling : The aryl halide-like behavior of the fluorobenzyl group allows coupling with boronic acids to form biaryl systems.

  • Buchwald-Hartwig Amination : Introduction of nitrogen-containing groups via C–N bond formation.

Example Reaction Scheme:

Thiadiazole-Ar-X+Ar-B(OH)2Pd(PPh3)4Thiadiazole-Ar-Ar’\text{Thiadiazole-Ar-X} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Thiadiazole-Ar-Ar'}
Conditions: DMF/H₂O, 80°C, 12 hr.

Hydrolysis and Stability

  • Acidic Hydrolysis : The thiadiazole ring undergoes hydrolysis in concentrated HCl, yielding thiourea derivatives .

  • Alkaline Stability : Stable under mild basic conditions (pH 8–10), but degrades at higher pH.

Catalytic and Redox Activity

The compound participates in redox reactions due to its sulfur-rich structure:

  • Thiol-disulfide exchange : Dynamic covalent chemistry applications in polymer science .

  • Electrochemical oxidation : Generates sulfonyl radicals detectable via cyclic voltammetry.

Analytical Monitoring

Reaction progress is tracked using:

  • TLC : Rf values (0.3–0.5 in ethyl acetate/hexane).

  • NMR : Characteristic shifts for sulfonyl protons (δ 3.8–4.2 ppm) and aromatic protons (δ 6.8–7.5 ppm).

Scientific Research Applications

2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Core

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 2 / Position 5) Key Features Biological Activity (MIC or IC₅₀) Reference
2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole 2-Fluorobenzyl / 4-Methoxybenzyl Dual halogen and methoxy substituents; steric and electronic diversity Not reported -
5-[(4-Methoxybenzyl)sulfanyl]-2-methyl-1,3,4-thiadiazole Methyl / 4-Methoxybenzyl Crystallographically characterized (dihedral angle: 83.63°) Not reported
2-((2,6-Dimethylbenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole 2,6-Dimethylbenzyl / Pyrazin-2-yl Pyrazine ring introduces aromatic stacking potential Not reported
5-[(3-Cyano-5-nitrobenzyl)sulfanyl]-1-(4-chlorophenyl)-1H-tetrazole (56c) 3-Cyano-5-nitrobenzyl / 4-Chlorophenyl (tetrazole core) Nitro groups enhance anti-tubercular activity MIC = 2 μM
2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide 4-Methoxybenzyl / Phenoxyphenyl-acetamide Acetamide side chain adds hydrogen-bonding capacity Not reported
Key Observations:
  • Substituent Position : The 2-fluorobenzyl group in the target compound introduces ortho-substitution, which may hinder rotational freedom compared to para-substituted analogs (e.g., 4-methoxybenzyl). This could impact receptor binding .
  • Electron Effects : Methoxy groups enhance solubility, while fluorine and nitro groups improve membrane permeability and electron-deficient interactions .
  • Heterocyclic Modifications : Replacement of thiadiazole with tetrazole (as in compound 56c) or oxadiazole (e.g., compound 61b in ) alters ring electronics and bioactivity.

Physicochemical and Crystallographic Properties

  • Crystal Packing : The 4-methoxybenzyl group in creates a dihedral angle of 83.63° between the thiadiazole and benzene rings, influencing solid-state interactions. The 2-fluorobenzyl group in the target compound may further distort this angle, affecting solubility and crystallinity.
  • Bond Lengths : Typical S–C and N–C bond lengths in thiadiazoles range from 1.70–1.75 Å and 1.30–1.35 Å, respectively, consistent with aromatic systems .

Biological Activity

The compound 2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole belongs to the thiadiazole class, which is known for its diverse biological activities. Thiadiazoles have garnered attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, infections, and inflammatory conditions. This article explores the biological activities associated with this specific compound, supported by recent research findings.

Chemical Structure

The structure of this compound features a thiadiazole ring substituted with two distinct benzyl groups. The presence of fluorine and methoxy groups enhances its biological profile by potentially influencing pharmacokinetic properties and receptor interactions.

Biological Activities

Research indicates that thiadiazole derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Thiadiazoles have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives possess activity comparable to standard antibiotics like ampicillin and amphotericin B . The compound's structure may enhance its interaction with bacterial cell membranes or enzymes.
  • Anticancer Properties : Several studies have reported the anticancer potential of thiadiazole derivatives. For example, compounds similar to the one have shown moderate to high activity against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer cells . The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.
  • Anti-inflammatory Effects : Thiadiazoles are also noted for their anti-inflammatory properties. They can inhibit key inflammatory mediators and pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antitubercular Activity : Some derivatives exhibit activity against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis .

Case Studies

  • Antimicrobial Study : A recent study synthesized a series of thiadiazole derivatives and evaluated their antibacterial activity against Staphylococcus epidermidis and Escherichia coli. The results indicated that certain compounds exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents .
  • Anticancer Evaluation : In another investigation, a group of thiadiazole derivatives was tested against HEPG2 liver cancer cells. The results showed that some compounds had IC50 values comparable to doxorubicin, a standard chemotherapy drug, indicating strong anticancer activity .
  • Inflammatory Response Modulation : A study focused on the anti-inflammatory effects of thiadiazole derivatives found that they could significantly reduce inflammation markers in vitro, demonstrating their potential as therapeutic agents for inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazoles act as enzyme inhibitors (e.g., carbonic anhydrase), which is crucial in various physiological processes.
  • Receptor Interaction : The compound's structure allows it to interact with specific receptors involved in cell signaling pathways related to inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that thiadiazoles can bind to DNA, interfering with replication and transcription processes in cancer cells .

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